![molecular formula C17H15N5O B14956993 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide](/img/structure/B14956993.png)
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide
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Overview
Description
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an indole core and a triazolopyridine moiety, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the triazolopyridine ring. This can be achieved using condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents . The indole core can be introduced through a separate synthetic route, followed by coupling with the triazolopyridine intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and development.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyridine or indole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool for studying cellular processes.
Industry: Utilized in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as c-Met or VEGFR-2, which are involved in cancer cell proliferation and survival . The compound can bind to these targets, blocking their activity and leading to the inhibition of downstream signaling pathways. This results in reduced cell growth and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[4,3-a]pyrazine: Investigated for its dual inhibitory activity against c-Met and VEGFR-2.
[1,2,4]triazolo[4,3-a]pyridine: Similar core structure but different functional groups, leading to varied biological activities.
Uniqueness
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is unique due to its combination of an indole core with a triazolopyridine moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Biological Activity
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that combines an indole core with a triazolopyridine moiety. Its design suggests possible applications in treating various diseases, including cancer and viral infections.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Property | Details |
---|---|
Molecular Formula | C₁₇H₁₅N₅O |
Molecular Weight | 305.33 g/mol |
CAS Number | 1574404-20-8 |
The unique combination of functional groups may enhance its binding affinity to specific biological targets, potentially leading to significant therapeutic effects.
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor or receptor modulator . The triazolo[4,3-a]pyridine fragment is believed to interact with various molecular targets, modulating enzymatic activities or signaling pathways within cells. This interaction can lead to significant biological effects, including:
- Inhibition of cancer cell proliferation
- Antiviral activity against pathogens such as Zika virus
Biological Activity Data
Recent studies have highlighted the compound's promising biological activities. For instance:
- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects in cancer cell lines. For example, derivatives with triazole and indole structures demonstrated IC₅₀ values as low as 52 nM against MCF-7 breast cancer cells, indicating potent activity against tumor growth .
- Mechanistic Insights : Investigations into the mechanism revealed that related compounds induced G₂/M phase cell cycle arrest and apoptosis in cancer cells. This was confirmed through immunofluorescence staining that indicated targeting of tubulin and subsequent mitotic catastrophe .
Case Studies
Several case studies have been conducted to evaluate the biological efficacy of compounds related to this compound:
- Study on Anticancer Activity : A study investigated the effects of a structurally similar triazole compound on MCF-7 breast cancer cells. The results indicated significant cell cycle arrest and induction of apoptosis, suggesting that modifications in the triazole moiety could enhance anticancer properties .
- Antiviral Studies : Compounds with similar structural features have been evaluated for antiviral activity against flaviviruses. Preliminary findings suggest that these compounds could inhibit viral replication through enzyme inhibition mechanisms .
Properties
Molecular Formula |
C17H15N5O |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
1-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)indole-5-carboxamide |
InChI |
InChI=1S/C17H15N5O/c1-21-9-7-12-10-13(5-6-14(12)21)17(23)18-11-16-20-19-15-4-2-3-8-22(15)16/h2-10H,11H2,1H3,(H,18,23) |
InChI Key |
NKOVSYMSKVRCGC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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